Cas no 2228986-67-0 (2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol)

2-(2,5-Difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol is a fluorinated nitroaromatic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a difluoroethyl alcohol moiety attached to a difluoro-nitrophenyl ring, offering unique reactivity for selective functionalization. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The nitro group provides a handle for further derivatization, such as reduction to amines or nucleophilic aromatic substitution. This compound’s well-defined stereoelectronic properties make it suitable for probing structure-activity relationships in medicinal chemistry. Its high purity and consistent performance ensure reliability in research and industrial applications.
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol structure
2228986-67-0 structure
Product name:2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
CAS No:2228986-67-0
MF:C8H5F4NO3
Molecular Weight:239.123816251755
CID:6191095
PubChem ID:165692480

2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
    • EN300-1961566
    • 2228986-67-0
    • インチ: 1S/C8H5F4NO3/c9-5-2-7(13(15)16)6(10)1-4(5)8(11,12)3-14/h1-2,14H,3H2
    • InChIKey: FSKFRYNFFOOBBG-UHFFFAOYSA-N
    • SMILES: FC(CO)(C1C=C(C(=CC=1F)[N+](=O)[O-])F)F

計算された属性

  • 精确分子量: 239.02055567g/mol
  • 同位素质量: 239.02055567g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 1.7

2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1961566-0.05g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
0.05g
$1020.0 2023-09-17
Enamine
EN300-1961566-0.1g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
0.1g
$1068.0 2023-09-17
Enamine
EN300-1961566-1g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
1g
$1214.0 2023-09-17
Enamine
EN300-1961566-10g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
10g
$5221.0 2023-09-17
Enamine
EN300-1961566-0.25g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
0.25g
$1117.0 2023-09-17
Enamine
EN300-1961566-0.5g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
0.5g
$1165.0 2023-09-17
Enamine
EN300-1961566-5g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
5g
$3520.0 2023-09-17
Enamine
EN300-1961566-2.5g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
2.5g
$2379.0 2023-09-17
Enamine
EN300-1961566-5.0g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
5g
$3520.0 2023-06-01
Enamine
EN300-1961566-10.0g
2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol
2228986-67-0
10g
$5221.0 2023-06-01

2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol 関連文献

2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-olに関する追加情報

Introduction to 2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol (CAS No. 2228986-67-0)

2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228986-67-0, is a fluorinated aromatic compound with a nitro-substituted phenyl ring and an ethanolic side chain. This molecule has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a nitro group imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and molecular design.

The compound's structure consists of a benzene ring substituted with fluorine atoms at the 2 and 5 positions, further modified by a nitro group at the 4 position. This arrangement creates a highly electron-deficient aromatic system, which can influence its interactions with biological targets. The ethanolic side chain at the 1-position adds another layer of complexity, potentially affecting solubility, metabolic stability, and binding affinity. Such structural features are often exploited in the development of novel therapeutic agents.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability, metabolic stability, and binding affinity. The fluorine atom's ability to modulate electronic properties and hydrophobicity makes it a powerful tool in medicinal chemistry. Specifically, 2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol represents an advanced example of how fluorine substitution can be strategically employed to optimize pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The nitro group can serve as a handle for further functionalization via reduction to an amine or diazotization reactions, while the fluoro-substituted phenyl ring can be used to target specific enzymes or receptors. These features make it particularly useful in the design of inhibitors or agonists for therapeutic applications.

Recent studies have highlighted the importance of fluorinated aromatic compounds in oncology research. Compounds with similar structural motifs have shown promise as kinase inhibitors and anti-cancer agents. The electron-withdrawing nature of the nitro group combined with the electron-releasing effect of fluorine atoms can create a potent system for disrupting protein-protein interactions or enzyme catalysis. For instance, derivatives of 2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol have been investigated for their potential to inhibit tyrosine kinases, which are overactive in many forms of cancer.

The synthesis of 2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol presents unique challenges due to the sensitivity of the fluoro-substituted aromatic ring. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions or metal-halogen exchange processes are often employed to achieve high yields and purity. These techniques ensure that the final product retains its desired structural integrity for downstream applications.

In addition to its potential in oncology, this compound has also been explored for its antimicrobial properties. The combination of fluoro and nitro substituents can disrupt bacterial cell walls or interfere with essential metabolic pathways. Preliminary studies have shown that certain derivatives exhibit activity against Gram-positive bacteria, making them candidates for further development as novel antibiotics.

The role of computational chemistry in optimizing 2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, optimize drug-like properties, and identify potential liabilities before experimental synthesis begins. This approach accelerates the drug discovery process by minimizing costly trial-and-error experimentation.

The future prospects for this compound are promising. As our understanding of molecular interactions continues to evolve, so too will our ability to harness its potential. New synthetic routes may emerge that improve efficiency and scalability, while advances in biotechnology could open up novel therapeutic avenues. It is conceivable that CAS No. 2228986-67-0 will play a pivotal role in the development of next-generation therapeutics.

In conclusion, 2-(2,5-difluoro-4-nitrophenyl)-2,2-difluoroethan-1-ol (CAS No. 2228986-67-0) is a structurally fascinating compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of fluorine and nitro substituents offers opportunities for designing molecules with improved pharmacological profiles. As research progresses,this compound is likely to remain at the forefront of efforts to develop innovative treatments for various diseases.

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